Ac-Ala-Ala-Pro-Val-pNA
Overview
Description
Ac-Ala-Ala-Pro-Val-pNA is a useful research compound. Its molecular formula is C24H34N6O7 and its molecular weight is 518.6 g/mol. The purity is usually 95%.
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Biological Activity
Ac-Ala-Ala-Pro-Val-pNA (also known as MeOSuc-Ala-Ala-Pro-Val-pNA) is a synthetic peptide that serves as a substrate for various serine proteases, particularly neutrophil elastase (NE). This compound has garnered attention due to its applications in biochemical assays and its role in studying protease activity in various biological contexts.
- Chemical Structure : C24H34N6O7
- Molecular Weight : 478.57 g/mol
- CAS Number : 70967-90-7
Biological Activity
This compound exhibits significant biological activity as a substrate for human leukocyte elastase and porcine pancreatic elastase. It is characterized by its ability to undergo hydrolysis, resulting in the release of p-nitroaniline, which can be quantitatively measured to assess protease activity.
Kinetic Properties
The kinetic parameters of this compound have been extensively studied. The values for human leukocyte elastase were determined across various buffer conditions, demonstrating its effectiveness as a substrate:
Buffer Composition | (Ms) |
---|---|
0.10 M Phosphate | 185,000 |
0.20 M MES | 15,000 |
0.10 M Phosphate | 58,000 |
0.04 M Phosphate | 330,000 |
These values indicate that this compound is a highly sensitive substrate for NE, making it suitable for various enzymatic assays .
Case Studies
-
Neutrophil Elastase Activity Measurement :
In a study focused on cystic fibrosis patients, this compound was utilized to measure NE activity in bronchoalveolar lavage (BAL) fluids. The cleavage of this substrate was monitored to determine the concentration of NE, providing insights into inflammatory responses in lung diseases . -
Host Defense Peptide Prodrugs :
Research has demonstrated the activation of host defense peptide prodrugs by NE in the presence of this compound. This activation restored bactericidal activity against Pseudomonas aeruginosa, highlighting the potential therapeutic applications of this compound in infectious diseases . -
Inhibition Studies :
The compound has also been used to evaluate inhibitors of NE. For instance, specific inhibitors were tested against this compound to determine their efficacy and selectivity, providing valuable data for drug development targeting inflammatory diseases .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O7/c1-13(2)20(23(34)27-17-8-10-18(11-9-17)30(36)37)28-22(33)19-7-6-12-29(19)24(35)15(4)26-21(32)14(3)25-16(5)31/h8-11,13-15,19-20H,6-7,12H2,1-5H3,(H,25,31)(H,26,32)(H,27,34)(H,28,33)/t14-,15-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFLGZCJBUOOIP-SLUIBLPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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